molecular formula C10H22Cl2N2O B2725146 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride CAS No. 1909306-29-1

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride

Cat. No.: B2725146
CAS No.: 1909306-29-1
M. Wt: 257.2
InChI Key: OUFQUVYLCLKLHG-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is a heterocyclic compound that features both piperidine and oxazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with oxazepane precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperazine derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is unique due to the combination of piperidine and oxazepane rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential pharmacological activities. The presence of both nitrogen atoms allows for diverse chemical modifications, enhancing its utility in drug design and synthesis.

Properties

IUPAC Name

4-piperidin-4-yl-1,4-oxazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFQUVYLCLKLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-29-1
Record name 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride
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